

A Technical Guide to Me-Tet-PEG8-Maleimide: Sourcing and Application in Bioconjugation

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Compound of Interest

Compound Name: Me-Tet-PEG8-Maleimide

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For researchers, scientists, and professionals in drug development, **Me-Tet-PEG8-Maleimide** is a valuable heterobifunctional linker. It incorporates a methyltetrazine moiety for bioorthogonal click chemistry and a maleimide group for selective conjugation to sulfhydryl groups, connected by a hydrophilic 8-unit polyethylene glycol (PEG8) spacer. This guide provides an in-depth overview of supplier information, purity specifications, and a generalized experimental workflow for its application.

Supplier and Purity Overview

The selection of a high-purity **Me-Tet-PEG8-Maleimide** is critical for the success of bioconjugation experiments. Several suppliers offer this reagent, with purity typically determined by High-Performance Liquid Chromatography (HPLC). The table below summarizes the information available from prominent suppliers.



Supplier	Purity Specification	Molecular Weight (g/mol)	Additional Information
AxisPharm	≥95%[1][2]	775.85[1]	Offers a range of PEG linkers and provides the product for applications in bioconjugation and drug delivery.[1]
SiChem GmbH	> 95%[3]	-	A supplier of fine chemicals.[3]
Conju-Probe	>95% by HPLC[4]	775.85[4]	Provides the linker for inverse electron demand Diels-Alder cycloaddition reactions.[4]
MedchemExpress	-	775.85[5]	Describes the product as an ADC Linker containing 8 PEG units.[5]

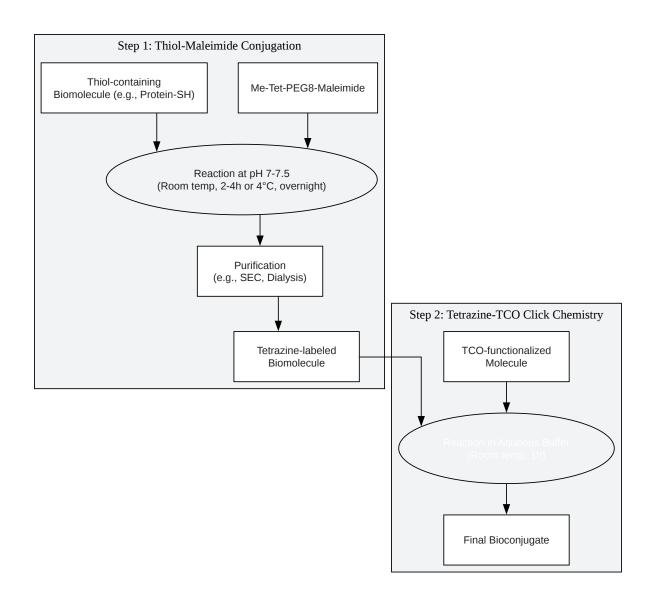
Experimental Workflow and Protocols

The utility of **Me-Tet-PEG8-Maleimide** lies in its ability to link two different molecules sequentially. The maleimide group reacts with a thiol (sulfhydryl) group, typically from a cysteine residue on a protein or peptide. Subsequently, the tetrazine group can undergo a rapid and specific bioorthogonal reaction with a trans-cyclooctene (TCO) modified molecule.[4] This two-step process allows for the precise construction of complex biomolecular conjugates.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for labeling a thiol-containing biomolecule (e.g., a protein) with **Me-Tet-PEG8-Maleimide**, followed by a click chemistry reaction with a TCO-functionalized molecule.





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A generalized workflow for bioconjugation using **Me-Tet-PEG8-Maleimide**.



Detailed Experimental Protocols

Step 1: Thiol-Maleimide Conjugation

This protocol outlines the labeling of a thiol-containing protein with **Me-Tet-PEG8-Maleimide**.

- Preparation of Protein Solution: Dissolve the thiol-containing protein in a suitable buffer at a
 pH of 7-7.5, such as PBS, Tris, or HEPES.[6] The buffer should be free of thiols.[6] The
 protein concentration can range from 1-10 mg/mL. If necessary, reduce disulfide bonds to
 free up thiol groups by incubating with a 10-100 fold molar excess of TCEP for 20-30
 minutes at room temperature.
- Preparation of Maleimide Stock Solution: Prepare a stock solution of Me-Tet-PEG8-Maleimide in an anhydrous solvent such as DMSO or DMF.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the **Me-Tet-PEG8-Maleimide** stock solution to the protein solution.[6] The reaction mixture can be incubated for 2-4 hours at room temperature or overnight at 4°C.[6]
- Purification: Remove the unreacted Me-Tet-PEG8-Maleimide and byproducts from the tetrazine-labeled protein. This can be achieved through size-exclusion chromatography (SEC), dialysis, or spin desalting columns.[6]

Step 2: Tetrazine-TCO Click Chemistry

This protocol describes the reaction between the tetrazine-labeled biomolecule and a TCO-functionalized molecule.

- Preparation of Reactants: Prepare the tetrazine-labeled biomolecule in an aqueous buffer (e.g., PBS, pH 6-9).[7] The TCO-containing molecule should also be prepared in a compatible buffer.
- Click Reaction: Mix the tetrazine-labeled biomolecule with the TCO-containing molecule. A
 1.05-1.5 molar equivalent of the tetrazine-PEG reagent to 1 mole equivalent of the TCO containing protein is often recommended.[8] The reaction is typically carried out at room
 temperature for 30 minutes to 2 hours.[8]



Final Product: The resulting bioconjugate is stable and can be used directly or further purified
if necessary.[7] The reaction progress can be monitored by the disappearance of the
tetrazine's characteristic UV-Vis absorbance between 510 and 550 nm.[7]

Applications in Research and Drug Development

The unique properties of **Me-Tet-PEG8-Maleimide** make it a powerful tool in various applications:

- Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[5]
- Molecular Probes: It facilitates the creation of functional imaging agents for PET, SPECT, and fluorescent imaging.[1][4]
- Material Functionalization: Me-Tet-PEG8-Maleimide is useful for modifying the surfaces of nanoparticles, hydrogels, and other materials.[1]
- Bioconjugation: It is ideal for the site-specific labeling of biomolecules with dual functionality.

The combination of highly selective maleimide chemistry with the rapid and bioorthogonal tetrazine-TCO ligation provides a robust strategy for the construction of well-defined bioconjugates for a wide range of applications in chemical biology and drug development.[9]

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